molecular formula C3H9NO2 B3180651 Dimethoxymethanamine CAS No. 22667-63-6

Dimethoxymethanamine

Cat. No. B3180651
CAS RN: 22667-63-6
M. Wt: 91.11 g/mol
InChI Key: ZYMLBOINJTXUAK-UHFFFAOYSA-N
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Description

Dimethoxymethanamine is a chemical compound with the molecular formula C3H9NO2 . It has an average mass of 91.109 Da and a monoisotopic mass of 91.063332 Da . It is also known by other names such as 1,1-Dimethoxymethanamin in German, 1,1-Diméthoxyméthanamine in French, and Methanamine, 1,1-dimethoxy- .


Synthesis Analysis

The synthesis of Dimethoxymethanamine has been described in various studies. One efficient method involves the use of a molecularly defined NNN-Ni (II) complex (2 mol %). The reaction proceeds via the direct condensation reaction of methanol with paraformaldehyde under mild and neutral conditions . This atom-economical approach provides Dimethoxymethanamine in excellent yields in shorter reaction time . Another promising pathway for the synthesis of Dimethoxymethanamine involves the reaction of methanol and formaldehyde in the presence of acid catalysts .


Molecular Structure Analysis

The molecular structure of Dimethoxymethanamine can be analyzed using various tools. The 3D structure of the compound can be viewed using Java or Javascript . The molecular formula of Dimethoxymethanamine is C3H9NO2, and it has an average mass of 91.109 Da and a monoisotopic mass of 91.063332 Da .

properties

IUPAC Name

dimethoxymethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO2/c1-5-3(4)6-2/h3H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYMLBOINJTXUAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

91.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethoxymethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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